Trilaurin

Übersicht

Beschreibung

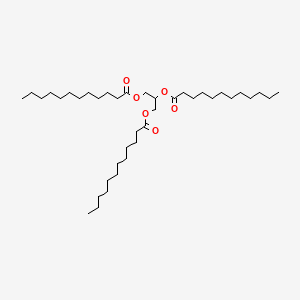

Trilaurin, also known as glycerol trilaurate, is a triglyceride derived from the esterification of glycerol with lauric acid. It is commonly found in natural sources such as coconut oil and palm kernel oil. This compound is widely used in the cosmetics industry for its skin conditioning properties, helping to make the skin feel smooth and soft . It also plays a role in controlling the viscosity of cosmetic products .

Wissenschaftliche Forschungsanwendungen

Trilaurin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung von Veresterungs- und Umesterungsreaktionen verwendet.

Biologie: Untersucht auf seine Rolle im Lipidstoffwechsel und seine Auswirkungen auf zelluläre Prozesse.

Medizin: Erforscht wegen seines Potenzials als Arzneimittelträger aufgrund seiner Biokompatibilität und Fähigkeit, stabile Emulsionen zu bilden.

Industrie: Wird bei der Herstellung von Kosmetika, Lebensmittelzusatzstoffen und biologisch abbaubaren Polymeren verwendet .

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Lipidmembranen. Es integriert sich in die Lipiddoppelschichten, verbessert die Barrierefunktion und reduziert den Wasserverlust. In biologischen Systemen kann this compound durch Lipase-Enzyme hydrolysiert werden, um Laurinsäure freizusetzen, die antimikrobielle Eigenschaften besitzt und mikrobielle Zellmembranen stören kann .

Ähnliche Verbindungen:

Trimyristin: Ein Triglycerid, das aus Myristinsäure gewonnen wird.

Tripalmitin: Ein Triglycerid, das aus Palmitinsäure gewonnen wird.

Tristearin: Ein Triglycerid, das aus Stearinsäure gewonnen wird.

Triolein: Ein Triglycerid, das aus Ölsäure gewonnen wird.

Trilinolein: Ein Triglycerid, das aus Linolsäure gewonnen wird

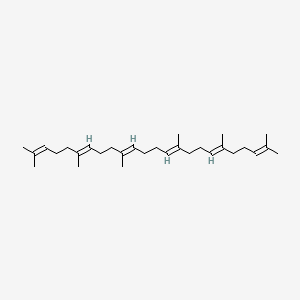

Vergleich: this compound ist einzigartig aufgrund seiner kürzeren Fettsäureketten (Laurinsäure) im Vergleich zu anderen Triglyceriden wie Trimyristin, Tripalmitin und Tristearin, die längere Fettsäureketten haben. Dies führt zu unterschiedlichen physikalischen Eigenschaften wie Schmelzpunkt und Löslichkeit. Die kürzeren Ketten von this compound machen es besser geeignet für Anwendungen, die niedrigere Schmelzpunkte und eine höhere Löslichkeit in bestimmten Lösungsmitteln erfordern .

Wirkmechanismus

Target of Action

Trilaurin, also known as glyceryl tridodecanoate, is a type of triglyceride found in dietary fats . It primarily targets metabolic enzymes and proteases . These enzymes play a crucial role in various biological processes, including metabolism and protein degradation.

Mode of Action

This compound interacts with its targets, the metabolic enzymes and proteases, by inhibiting their activity . This interaction results in changes in the metabolic processes within the body. For instance, this compound has been found to inhibit the formation of neoplasms initiated by dimethylbenzanthracene (DMBA) and promoted by croton oil .

Biochemical Pathways

It is known that this compound follows the same metabolic pathways as fats in food . This suggests that it may affect lipid metabolism and related pathways.

Pharmacokinetics

The pharmacokinetics of this compound, like other triglycerides, involves absorption, distribution, metabolism, and excretion (ADME). This compound is easily absorbed and transported in the body . Detailed studies have shown that the majority of ingested this compound is transported directly to the liver where it is directly converted to energy and other metabolites rather than being stored as fat . Such metabolites include ketone bodies, which can be used by extrahepatic tissues, such as the brain and heart, as an immediate form of energy .

Result of Action

The primary result of this compound’s action is its potential anti-tumor effect. It has been found to inhibit the formation of neoplasms initiated by DMBA and promoted by croton oil . This suggests that this compound could potentially be used in the prevention or treatment of certain types of cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as other lipids or enzymes, can affect its absorption and metabolism. Furthermore, factors such as temperature and pH can also influence its stability and efficacy .

Biochemische Analyse

Biochemical Properties

Trilaurin is synthesized by mixing a commercial immobilized lipase with the organic reactants (glycerol and fatty acids) in a solvent-free system . The enzymes involved in this process facilitate the esterification reactions, leading to the formation of this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with lipase enzymes. These enzymes catalyze the esterification reactions that lead to the formation of this compound

Temporal Effects in Laboratory Settings

In laboratory settings, the synthesis of this compound is carried out for 26 hours, and the nonpolar phase is analyzed by gas chromatography

Metabolic Pathways

This compound, as an MCT, is involved in lipid metabolism. It is metabolized differently from long-chain triglycerides, leading to a rapid absorption and utilization for energy production

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Trilaurin wird durch Veresterung von Glycerin mit Laurinsäure synthetisiert. Die Reaktion erfordert typischerweise einen Katalysator, wie z. B. Schwefelsäure oder p-Toluolsulfonsäure, und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound durch einen ähnlichen Veresterungsprozess, jedoch in größerem Maßstab, hergestellt. Die Reaktion wird oft in einem kontinuierlichen Strömungsreaktor durchgeführt, um die Effizienz und Ausbeute zu erhöhen. Die Verwendung von immobilisierten Lipase-Enzymen als Katalysatoren ist auch in der industriellen Produktion üblich, da dies mildere Reaktionsbedingungen und eine höhere Selektivität ermöglicht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Trilaurin unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: this compound kann hydrolysiert werden, um Glycerin und Laurinsäure zu produzieren. Diese Reaktion wird typischerweise durch Lipase-Enzyme oder starke Säuren katalysiert.

Umesterung: this compound kann in Gegenwart eines Katalysators mit Alkoholen reagieren, um verschiedene Ester und Glycerin zu bilden.

Oxidation: this compound kann Oxidationsreaktionen unterliegen, die zur Bildung von Peroxiden und anderen Oxidationsprodukten führen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Katalysiert durch Lipase-Enzyme oder starke Säuren, typischerweise unter wässrigen Bedingungen.

Umesterung: Katalysiert durch Alkali- oder Säure-Katalysatoren, oft unter wasserfreien Bedingungen.

Oxidation: Katalysiert durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Hauptprodukte, die gebildet werden:

Hydrolyse: Glycerin und Laurinsäure.

Umesterung: Verschiedene Ester und Glycerin.

Oxidation: Peroxide und andere Oxidationsprodukte .

Vergleich Mit ähnlichen Verbindungen

Trimyristin: A triglyceride derived from myristic acid.

Tripalmitin: A triglyceride derived from palmitic acid.

Tristearin: A triglyceride derived from stearic acid.

Triolein: A triglyceride derived from oleic acid.

Trilinolein: A triglyceride derived from linoleic acid

Comparison: Trilaurin is unique due to its shorter fatty acid chains (lauric acid) compared to other triglycerides like trimyristin, tripalmitin, and tristearin, which have longer fatty acid chains. This results in different physical properties, such as melting point and solubility. This compound’s shorter chains make it more suitable for applications requiring lower melting points and higher solubility in certain solvents .

Eigenschaften

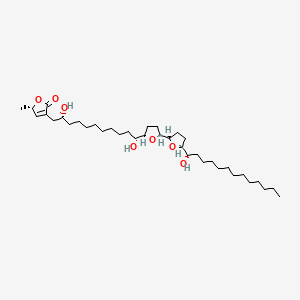

IUPAC Name |

2,3-di(dodecanoyloxy)propyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37(40)43-34-36(45-39(42)33-30-27-24-21-18-15-12-9-6-3)35-44-38(41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPHSYLJUKZBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H74O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904390 | |

| Record name | Glyceryl trilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(12:0/12:0/12:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

538-24-9 | |

| Record name | Trilaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl trilaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRILAURIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyceryl trilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol trilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRILAURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FP2Z3RVUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.